Cas no 68741-18-4 (Buterizine)
Buterizine structure
Product Name:Buterizine
CAS No:68741-18-4
MF:C31H38N4
MW:466.660227298737
CID:58851
PubChem ID:189902
Update Time:2025-04-18
Buterizine Chemical and Physical Properties
Names and Identifiers
-
- Buterizine
- 2-Butyl-5-[[4-[di(phenyl)methyl]piperazin-1-yl]methyl]-1-ethylbenzimidazole
- 5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole
- 2-Butyl-5-((4-benzhydryl-1-piperazinyl)methyl)-1-ethylbenzimidazol
- 5-(4-benzhydryl-piperazin-1-ylmethyl)-2-butyl-1-ethyl-1H-benzoimidazole
- Buterizin
- Buterizine (USAN)
- Buterizine [USAN:INN]
- Buterizino
- Buterizinum
- NS00126354
- 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl
- 2-Butyl-5-[[4-(diphenylmethyl)-1-piperazinyl]methyl]-1-ethylbenzimidazole
- D03202
- 5-((4-benzhydrylpiperazin-1-yl)methyl)-2-butyl-1-ethyl-1H-benzo[d]imidazole
- 1H-Benzimidazole, 2-butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethyl-
- UNII-N8516V0WOM
- R 38,198
- BUTERIZINE [INN]
- R 38198
- N8516V0WOM
- CHEBI:177619
- Q27284697
- NSC-328504
- BUTERIZINE [USAN]
- SCHEMBL120664
- DTXSID40218864
- R-38198
- 2-Butyl-5-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
- NSC328504
- NSC 328504
- CHEMBL2104214
- 2-Butyl-5-((4-diphenylmethyl)-1-piperazinyl)methyl)-1-ethylbenzimidazole
- FT-0722736
- 68741-18-4
-
- Inchi: 1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
- InChI Key: WLYWZMQECNKDLI-UHFFFAOYSA-N
- SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CCN(CC2C=CC3=C(C=2)N=C(CCCC)N3CC)CC1
Computed Properties
- Exact Mass: 466.31000
- Monoisotopic Mass: 466.309647
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.3
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 6.3
Experimental Properties
- Density: 1.1
- Boiling Point: 607.4°Cat760mmHg
- Flash Point: 321.1°C
- Refractive Index: 1.611
- PSA: 24.30000
- LogP: 6.18180
Buterizine Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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